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Compound of Interest

Compound Name: 2,5-Dimethyl Celecoxib-d4

CAS No.: 1346603-87-9

Cat. No.: B585394

Get Quote

Application Note: Precision Quantification and Mechanistic Profiling of 2,5-Dimethyl Celecoxib

(DMC) in Leukemia Models

Executive Summary
This guide details the application of 2,5-Dimethyl Celecoxib-d4 (DMC-d4) as a stable isotope

internal standard (IS) for the rigorous study of 2,5-Dimethyl Celecoxib (DMC) in leukemia cell

lines (e.g., K562, U937, Jurkat).

Unlike its parent compound Celecoxib, DMC is a non-coxib analogue that lacks COX-2

inhibitory activity but exhibits potent anti-leukemic properties through Endoplasmic Reticulum

(ER) stress, survivin downregulation, and AMPK activation. The use of the deuterated

isotopolog, DMC-d4, is critical for correcting matrix effects during the quantification of

intracellular drug accumulation, ensuring that phenotypic observations (apoptosis, cell cycle

arrest) are accurately correlated with intracellular drug concentrations.
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Standard Celecoxib induces apoptosis via COX-2 inhibition.[1] However, many leukemia

subtypes (e.g., CML, AML) are sensitive to Celecoxib through COX-2 independent pathways.

DMC was developed to isolate these pathways. It bypasses COX-2 entirely to target:

ER Stress: Triggers the Unfolded Protein Response (UPR), upregulating GRP78 and

CHOP/GADD153.

Wnt/

-catenin: Downregulates TCF7L2-mediated transcription.

Mcl-1 & Survivin: Suppresses anti-apoptotic proteins essential for leukemic survival.

Why Utilize DMC-d4?
In leukemia cell lysates, high concentrations of lipids and proteins cause significant ion

suppression in LC-MS/MS analysis.

External Standards fail: They cannot account for extraction losses or ionization variability in

the complex lysate matrix.

DMC-d4 Solution: As a stable isotopolog, DMC-d4 co-elutes with DMC and experiences the

exact same matrix effects. Its mass shift (+4 Da) allows distinct detection, providing a self-

validating ratiometric quantification system.

Pathway Visualization
The following diagram illustrates the COX-2 independent mechanism of DMC in leukemia cells

and the analytical workflow using DMC-d4.
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Biological Mechanism (Leukemia Cell) Analytical Workflow (LC-MS/MS)
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Caption: DMC induces apoptosis via ER stress (independent of COX-2). DMC-d4 is spiked into

lysates to normalize extraction and ionization for precise quantification.

Protocol 1: Intracellular Quantification of DMC
Objective: Determine the intracellular concentration of DMC in suspension leukemia cells

(K562/HL-60) using DMC-d4 as the Internal Standard.
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Materials
Analyte: 2,5-Dimethyl Celecoxib (DMC).[1][2][3][4][5][6]

Internal Standard: 2,5-Dimethyl Celecoxib-d4 (DMC-d4).

Matrix: Leukemia cell suspension (

cells/sample).

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium

Acetate.

Sample Preparation (Protein Precipitation)
Rationale: LLE (Liquid-Liquid Extraction) is often used for plasma, but protein precipitation is

more efficient for recovering intracellular drugs bound to organelle membranes in cell lysates.

Harvest: Centrifuge leukemia cells (

) at 1,500 rpm for 5 min. Wash 2x with ice-cold PBS to remove extracellular drug.

Lysis: Resuspend the pellet in 200 µL of Methanol:Water (80:20).

Note: Avoid detergents (RIPA/SDS) as they suppress MS signals.

Spike IS: Add 20 µL of DMC-d4 Working Solution (1 µg/mL in MeOH) to the lysate.

Critical Step: Spiking before high-speed centrifugation ensures the IS corrects for protein

binding losses.

Disruption: Vortex vigorously for 1 min; sonicate for 5 min (ice bath).

Precipitation: Centrifuge at 14,000 x g for 10 min at 4°C.

Recovery: Transfer supernatant to an LC vial. Inject 5 µL.

LC-MS/MS Parameters
DMC is a sulfonamide derivative.[2] While many protocols use Positive Mode (
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), Negative Mode (

) often yields lower background noise for sulfonamides in complex biological matrices.

Chromatography:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted).

Mobile Phase B: Acetonitrile.[7]

Gradient: 40% B to 90% B over 3 min.

Mass Spectrometry (MRM Transitions):

Compound
Precursor Ion (

)

Product Ion (

)

Collision
Energy (eV)

Polarity

DMC (Analyte) 394.4 330.2 25 Negative

DMC-d4 (IS) 398.4 334.2 25 Negative

Note: The product ion usually corresponds to the loss of the sulfonamide group (

, -64 Da).

Protocol 2: Mechanistic Validation (ER Stress)
Objective: Confirm that the quantified DMC levels correlate with ER stress induction, validating

the COX-2 independent mechanism.

Treatment: Treat K562 cells with DMC (10–50 µM) for 6, 12, and 24 hours.

Control: Use Celecoxib (50 µM) as a comparator; DMC should induce significantly higher ER

stress markers than Celecoxib in COX-2 null environments.

Western Blot Targets:
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GRP78 (BiP): Upregulation indicates UPR activation.

CHOP (GADD153): Pro-apoptotic transcription factor downstream of ER stress.

Cleaved Caspase-4: Specific marker for ER-stress induced apoptosis in humans.

Data Correlation: Plot Intracellular DMC Concentration (from Protocol 1) vs. CHOP

Expression (Fold Change). A linear correlation confirms dose-dependent ER stress

engagement.

Data Presentation & Troubleshooting
Expected Results (Quantification)

Parameter Specification

Linearity (

)
(Range: 10 ng/mL – 5000 ng/mL)

Recovery (Normalized by DMC-d4)

Matrix Effect (IS-normalized Matrix Factor)

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Signal Intensity Ion Suppression from lipids.

Switch from Protein

Precipitation to Liquid-Liquid

Extraction (using MTBE).

RT Shift between DMC &

DMC-d4
Deuterium isotope effect.

Slight shifts are normal.

Ensure integration windows

are wide enough.

High Background Source contamination.

Clean the ESI source cone;

use fresh Ammonium Acetate

buffer.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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